molecular formula C22H23BrO2P+ B12824158 1,3-Dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide

1,3-Dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12824158
M. Wt: 430.3 g/mol
InChI Key: FRHRVQQUICVJDG-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is a chemical compound with the molecular formula C₂₂H₂₂O₂P·Br. . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as (1,3-dioxolan-2-yl)methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization from solvents like dichloromethane and diethyl ether .

Industrial Production Methods: On an industrial scale, the production of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide primarily undergoes substitution reactions, particularly in the context of Wittig reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alkenes (from Wittig reactions) and various oxidized or reduced derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide finds extensive applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide in Wittig reactions involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets and pathways involved include the carbonyl group of aldehydes or ketones, leading to the formation of new carbon-carbon double bonds .

Comparison with Similar Compounds

Uniqueness: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is unique due to its ability to introduce a 1,3-dioxolane moiety into target molecules, providing additional functionalization options in organic synthesis. Its stability and reactivity make it a preferred choice in various chemical transformations .

Properties

Molecular Formula

C22H23BrO2P+

Molecular Weight

430.3 g/mol

IUPAC Name

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;

InChI Key

FRHRVQQUICVJDG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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